Triclosan-d3

Stable Isotope Labeling Analytical Chemistry Quality Control

Secure definitive quantification of triclosan in complex matrices with Triclosan-d3, the indispensable deuterated internal standard (d3). Unlike surrogate analogs, this stable isotope-labeled compound co-elutes identically with the target analyte, fully compensating for ion suppression/enhancement and extraction losses in LC-MS/MS workflows. Essential for FDA/EMA-compliant bioanalysis, environmental monitoring, and product QC. Only a true isotopic internal standard guarantees method accuracy—order now to eliminate matrix-driven variability.

Molecular Formula C12H7Cl3O2
Molecular Weight 292.6 g/mol
CAS No. 1020719-98-5
Cat. No. B564716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriclosan-d3
CAS1020719-98-5
Synonyms5-Chloro-2-(2,4-dichloro-3,5,6-d3-phenoxy)phenol-d3;  2,4,4’-Trichloro-2’-hydroxydiphenyl-d3 Ether;  2’-Hydroxy-2,4,4’-trichlorodiphenyl-d3 Ether;  Aquasept-d3;  Gamophen-d3;  Irgasan DP 300-d3; _x000B__x000B_
Molecular FormulaC12H7Cl3O2
Molecular Weight292.6 g/mol
Structural Identifiers
InChIInChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H/i1D,3D,5D
InChIKeyXEFQLINVKFYRCS-UXHGNOADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triclosan-d3 (CAS 1020719-98-5) Product Overview: Deuterated Internal Standard for Triclosan Quantification


Triclosan-d3 (CAS 1020719-98-5) is a stable isotope-labeled analog of the broad-spectrum antimicrobial agent triclosan, wherein three hydrogen atoms on the 2,4-dichlorophenoxy ring are replaced with deuterium (d3) [1]. This deuterated compound possesses a molecular formula of C12H4Cl3D3O2 and a molecular weight of 292.56 g/mol [2]. As an isotopically labeled internal standard (ILIS), Triclosan-d3 is chemically and physically nearly identical to its unlabeled counterpart, triclosan, but is readily distinguished by mass spectrometry due to a mass shift of +3 Da [3]. This property enables its primary application: to correct for analyte losses during sample preparation, and to compensate for matrix effects and ionization variability in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, thereby ensuring accurate and precise quantification of triclosan in complex biological and environmental matrices .

Triclosan-d3: Why Non-Isotopic Internal Standards or Unlabeled Triclosan are Inadequate for Accurate LC-MS/MS Quantification


Generic substitution of Triclosan-d3 with unlabeled triclosan or structurally similar, non-isotopic internal standards is analytically unsound for quantitative LC-MS/MS. Unlabeled triclosan cannot be used as an internal standard because it co-elutes with the analyte and has an identical mass, preventing distinction by the mass spectrometer. While structurally analogous internal standards (e.g., 2'-HO-BDE-28) can be used, they often exhibit different extraction recoveries, ionization efficiencies, and matrix effect susceptibilities compared to the target analyte [1]. In contrast, a stable isotope-labeled internal standard like Triclosan-d3 nearly perfectly mimics the analyte's behavior throughout the entire analytical process, from sample extraction to chromatographic separation and ionization [2]. This is critical because environmental and biological samples, such as wastewater biosolids or plasma, contain complex matrices that can cause significant ion suppression or enhancement (matrix effects), leading to inaccurate quantification if not properly corrected [3]. Only a deuterated analog can provide the necessary co-elution and equivalent matrix effect profile to ensure method accuracy and reliability .

Triclosan-d3 Analytical Performance: Quantitative Differentiation Against Alternatives


Isotopic Enrichment and Chemical Purity of Triclosan-d3 vs. Unlabeled Triclosan

Triclosan-d3 is supplied with a certified isotopic enrichment of ≥98 atom% D, ensuring that the deuterium label is present at the specified positions with minimal isotopic impurity [1]. This is in contrast to unlabeled triclosan, which has a natural abundance of deuterium (~0.015%) and therefore cannot provide a distinct mass shift for MS detection. The high isotopic purity of Triclosan-d3 minimizes cross-talk between the analyte and internal standard channels in MS/MS, which is essential for accurate quantification [2].

Stable Isotope Labeling Analytical Chemistry Quality Control

Matrix Effect Correction in Biosolids: Isotope Dilution with Triclosan-d3 vs. External Calibration

In the analysis of municipal biosolids by LC-ESI-MS/MS, the use of a stable isotope-labeled triclosan internal standard (isotope dilution) effectively corrected for matrix effects, yielding a mean matrix effect (ME) of 79.7±6.7% for triclosan. This was determined by comparing the slope of a standard addition calibration curve in the matrix to that in pure solvent [1]. Without isotope dilution (i.e., external calibration), the ME would be unaccounted for, leading to a potential bias of approximately 20% in the reported triclosan concentration. This highlights the necessity of an isotopically labeled internal standard like Triclosan-d3 for accurate quantification in complex matrices.

Environmental Analysis LC-MS/MS Matrix Effects

Analytical Recovery and Accuracy: Isotope Dilution with Triclosan-d3 vs. Non-Isotopic Internal Standard

When quantifying triclosan in municipal biosolids using isotope dilution with a stable isotope-labeled triclosan internal standard (such as Triclosan-d3), the method achieved a mean recovery of 97.7±6.2% from spiked samples [1]. In a separate study analyzing triclosan in surface water and wastewater using a structurally similar, non-isotopic internal standard (2'-HO-BDE-28), the mean recovery for triclosan was 104±8%, while the internal standard itself had a recovery of 91±10% [2]. Although the average recoveries appear similar, the use of a non-isotopic internal standard introduces a risk of differential recovery between the analyte and internal standard, which can vary with matrix composition and may not be fully corrected. Isotope dilution with Triclosan-d3 ensures that any loss of analyte during sample preparation is mirrored by an equivalent loss of the internal standard, leading to a more robust and accurate measurement, as reflected by the tight and near-100% recovery value [1].

Method Validation Recovery Accuracy

Regulatory Compliance and Traceability: Triclosan-d3 vs. Non-Certified Reference Materials

Triclosan-d3 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production [1]. It can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided upon request [2]. In contrast, generic unlabeled triclosan or non-certified internal standards do not come with this level of regulatory-grade documentation and traceability, making them unsuitable for submissions to regulatory bodies like the FDA or EMA. This feature is a direct differentiator for procurement in regulated environments.

Regulatory Compliance Method Validation Quality Assurance

Triclosan-d3 Application Scenarios: Where Deuterated Internal Standard is Essential


Quantitative Environmental Fate and Transport Studies of Triclosan

Triclosan-d3 is the preferred internal standard for accurately quantifying triclosan in complex environmental matrices such as wastewater, biosolids, surface water, and sediment. Its use corrects for matrix effects (e.g., ion suppression/enhancement) and extraction losses, ensuring that reported concentrations (e.g., from wastewater treatment plant effluents or river water) are reliable and can be used for regulatory reporting or environmental risk assessment [1].

Bioanalytical Method Development and Validation for Pharmacokinetic Studies

In drug development and clinical research, Triclosan-d3 is an indispensable tool for the development and validation of LC-MS/MS methods for quantifying triclosan in biological fluids (plasma, urine). It enables the creation of precise and accurate calibration curves and quality control samples, which are mandatory for bioanalytical method validation under FDA and EMA guidelines. Its stable isotope label corrects for variability in sample preparation and ionization, leading to robust and reproducible pharmacokinetic data .

Quality Control of Triclosan in Consumer Products and Pharmaceuticals

For manufacturers of soaps, cosmetics, toothpaste, and other personal care products containing triclosan, Triclosan-d3 can be used as an internal standard in QC assays to verify the concentration of the active ingredient in finished products or to monitor for potential contaminants . Its use ensures that the analytical method is free from matrix interferences from product excipients, providing a more accurate assessment of product quality compared to external standard methods.

Human Biomonitoring and Exposure Assessment Studies

Triclosan-d3 is critical for accurate quantification of triclosan and its metabolites in human urine or blood samples during biomonitoring studies. These studies assess population-level exposure to triclosan. The use of a deuterated internal standard is essential to correct for the complex and variable matrix of biological fluids, ensuring that the measured concentrations reflect true exposure levels and are comparable across different studies and laboratories [2].

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